(4-Formyl-2,6-dimethoxyphenoxy)acetic acid
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Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .Scientific Research Applications
Synthesis and Solid-Phase Applications
(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is utilized as a key intermediate in the synthesis of acid-labile linkers and resins, particularly the BAL family (backbone amide linker). These linkers and resins are significant for solid-phase synthesis of peptides and non-peptides. A scalable and reproducible procedure for its preparation and incorporation into linkers and functionalized resins has been developed, enhancing its applicability in solid-phase synthesis (Jin et al., 2001).
Comparative Studies in Reductive Amination
Comparative studies of reductive amination reactions on this acid and its analogs have been conducted using the Multipin™ approach. These studies reveal the acid's broad applicability to a range of primary amines, including aniline and 4-nitroaniline, demonstrating its versatility in chemical synthesis (Bui et al., 2004).
Antimicrobial Applications
Novel 1,3,4-thiadiazole derivatives of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid have been synthesized and evaluated for antimicrobial activities. These derivatives exhibit significant activity against various microbial strains, indicating potential for therapeutic applications (Noolvi et al., 2016).
Use in Multicomponent Chemical Reactions
The compound has been used in the synthesis of unique indoloketopiperazines through intramolecular Ugi reactions. This application demonstrates its role in facilitating complex chemical syntheses (Ghandi et al., 2012).
Enhancing Antioxidant Properties
It's also involved in the enzymatic modification of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacities, showcasing its potential in producing bioactive compounds (Adelakun et al., 2012).
Supporting Computational Chemistry
This compound is significant in the computational study of solvation and acidity of carboxylic acids. Its derivatives, such as formic and acetic acid, have been modeled to study rare chemical events like proton transfer, aiding in computational research in chemistry (Raman & Selloni, 2022).
properties
IUPAC Name |
2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAVTAELGZGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397449 |
Source
|
Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | |
CAS RN |
812642-73-2 |
Source
|
Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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